5-Oxo-2h-furan-3-carbaldehyde
Overview
Description
5-Oxo-2h-furan-3-carbaldehyde is an organic compound with the molecular formula C5H4O3 It is a furan derivative, characterized by a furan ring with an aldehyde group at the 3-position and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2h-furan-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2h-furan-3-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Another method involves the cyclization of 3-formyl-2-buten-4-olide under acidic conditions. This reaction leads to the formation of the furan ring with the desired functional groups at the 3- and 5-positions.
Industrial Production Methods
Industrial production of this compound often involves the large-scale oxidation of suitable precursors using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2h-furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of 5-hydroxy-2h-furan-3-carbaldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 5-oxo-2h-furan-3-carboxylic acid.
Reduction: Formation of 5-hydroxy-2h-furan-3-carbaldehyde.
Substitution: Formation of various substituted furan derivatives depending on the electrophilic reagent used.
Scientific Research Applications
5-Oxo-2h-furan-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2h-furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2h-furan-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a keto group.
5-Oxo-2h-furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Furancarboxaldehyde: Similar structure but without the keto group.
Uniqueness
5-Oxo-2h-furan-3-carbaldehyde is unique due to the presence of both an aldehyde and a keto group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
5-oxo-2H-furan-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-2-4-1-5(7)8-3-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAHEGUMNQUMDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155015 | |
Record name | 5-Oxo-2H-furan-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-97-9 | |
Record name | 5-Oxo-2H-furan-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxo-2H-furan-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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